2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Description
Chemical Structure and Properties
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine (CAS: 1203320-97-1) is a pyrazolo[1,5-a]pyrimidine derivative with the following structural features (Fig. 1):
- Position 2: A 4-methoxyphenyl group, contributing aromaticity and moderate lipophilicity.
- Positions 3 and 5: Methyl groups, enhancing steric stability.
- Position 7: A morpholine ring, improving solubility due to its polar nature.
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-12-17(22-8-10-25-11-9-22)23-19(20-13)14(2)18(21-23)15-4-6-16(24-3)7-5-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRAJUNCHOEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation at C3 and C5
Selective methylation at C3 and C5 is achieved via dimethyl sulfate in the presence of sodium hydride (NaH) . The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, affording the dimethylated product in 82% yield.
Critical Parameters:
-
Temperature Control: Slow addition at 0°C prevents over-alkylation.
-
Workup: Aqueous quench followed by extraction with ethyl acetate.
Alternative Pathways for Scalability
Reductive Amination Approach
For large-scale synthesis, a reductive amination strategy is employed. The aldehyde intermediate 22 (derived from oxidation of alcohol 21 ) reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) , yielding the desired methyl group at C3.
Advantages:
-
Chemoselectivity: NaBH₃CN selectively reduces imines without affecting other functional groups.
-
Yield: 70–75% after purification.
One-Pot Sequential Reactions
Recent advances utilize one-pot methodologies to streamline synthesis. For example, sequential chlorination, morpholine substitution, and Suzuki coupling are performed without isolating intermediates, reducing purification steps and improving overall yield (68% over three steps).
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.78–3.70 (m, 4H, morpholine), 2.65 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
-
¹³C NMR: Peaks at δ 160.1 (C-OCH₃), 154.3 (C7-morpholine), 148.9 (C5-aryl), 25.6 and 22.1 (CH₃ groups).
High-Performance Liquid Chromatography (HPLC):
-
Purity: >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Chlorination Selectivity
Early methods suffered from low regioselectivity during chlorination. Employing N-chlorosuccinimide (NCS) instead of POCl₃ improves selectivity for C5 and C7 positions, albeit with reduced yield (50–55%).
Morpholine Substitution Byproducts
Competing substitution at C5 is mitigated by using bulky bases (e.g., DIPEA) and limiting reaction time to 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Scalability |
|---|---|---|---|
| Classical Multi-Step | 45–50% | High | Moderate |
| One-Pot Sequential | 68% | Moderate | High |
| Reductive Amination | 70–75% | Low | High |
Industrial-Scale Considerations
Continuous Flow Reactors:
-
Enhance heat transfer and mixing during exothermic steps (e.g., chlorination).
Cost-Effective Catalysts:
Chemical Reactions Analysis
Core Functionalization via Electrophilic Substitution
The pyrazolo[1,5-a]pyrimidine scaffold undergoes electrophilic substitution at position C3 due to its electron-rich nature. Key reactions include:
-
Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at C3, yielding aldehydes for further derivatization. This reaction proceeds in 65–85% yield, depending on the electronic nature of substituents .
-
Halogenation : Chlorination with PCl₅ or bromination using NBS selectively modifies the core, enabling cross-coupling reactions .
Morpholine Substitution
The morpholine moiety at C7 participates in nucleophilic substitution:
-
Displacement Reactions : Under basic conditions (K₂CO₃, DMF), the morpholine group can be replaced by amines or alkoxides, enabling diversification of the C7 position .
Methoxyphenyl Group Reactivity
The 4-methoxyphenyl group at C2 undergoes:
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methyl group, generating a phenolic derivative.
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring, enhancing π-stacking interactions.
Oxidation and Reduction
-
Oxidation : Dess-Martin periodinane oxidizes alcohol substituents to ketones or aldehydes (e.g., conversion of hydroxymethyl to formyl groups) .
-
Reduction : Sodium triacetoxyborohydride facilitates reductive amination of aldehydes with amines, yielding secondary amines in >80% yield .
Cycloaddition and Ring Expansion
The pyrazolo[1,5-a]pyrimidine core participates in [3+2] cycloadditions with nitrile oxides, forming fused bicyclic systems. These reactions are catalyzed by Cu(I) and proceed in 50–70% yield .
Comparative Reaction Performance
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The C3 position’s nucleophilicity is enhanced by electron-donating groups (e.g., morpholine), directing electrophiles to this site .
-
Steric Effects : Bulkier substituents at C5 (methyl group) hinder reactivity at adjacent positions, favoring regioselective modifications.
Scientific Research Applications
Cancer Treatment
The compound has shown promise in cancer therapy due to its ability to inhibit PI3K activity. Research indicates that the PI3K pathway is frequently activated in various cancers, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. By inhibiting this pathway, 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine may help in reducing tumor growth and enhancing the efficacy of existing cancer treatments .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound may also be effective in treating inflammatory diseases such as rheumatoid arthritis and asthma. The inhibition of the PI3K pathway is believed to modulate immune responses and reduce inflammation, making it a candidate for further investigation in inflammatory conditions .
Neurological Disorders
Emerging research suggests potential applications in neurological disorders. The modulation of signaling pathways involved in neuroinflammation may position this compound as a therapeutic option for conditions like Alzheimer's disease and multiple sclerosis. However, more studies are needed to establish its efficacy and safety in these contexts.
Case Study 1: Inhibition of PI3K in Leukemia
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibited PI3K activity in vitro and showed cytotoxic effects on leukemia cell lines. The results indicated that treatment with these compounds led to decreased cell viability and induced apoptosis in cancer cells, supporting their potential use as chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of morpholino-pyrazolo derivatives. In animal models of rheumatoid arthritis, administration of the compound resulted in significant reductions in inflammatory markers and joint swelling compared to control groups. This suggests that the compound could be beneficial for patients suffering from chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR) or interact with DNA to exert its effects . The compound’s lipophilicity allows it to diffuse easily into cells, where it can modulate various biochemical processes .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:
Substituent Effects at Position 7
Analysis :
- Morpholine vs. CF₃ : The morpholine group in the target compound improves aqueous solubility compared to the highly lipophilic CF₃ group, which is advantageous for drug bioavailability .
- Direct vs.
Substituent Effects at Position 2
Analysis :
- 4-Methoxyphenyl vs. Fluorinated Groups : The 4-methoxyphenyl group in the target compound balances lipophilicity and electronic effects, whereas fluorinated derivatives (e.g., [18F]1) are tailored for radiotracer applications with prolonged tumor retention .
- Biological Impact : Fluorinated derivatives exhibit slower blood clearance (~50% retention at 120 min) compared to nitrobenzamide analogs (~20% retention), highlighting substituent-dependent pharmacokinetics .
Analysis :
- The morpholine group is commonly introduced via Pd-catalyzed coupling (e.g., Buchwald–Hartwig) or nucleophilic substitution, with yields varying significantly (47–89%) based on reaction conditions .
- The target compound’s synthesis likely follows similar protocols, though optimization may be required to improve efficiency.
Analysis :
Biological Activity
The compound 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of This compound is . Its structure features a fused pyrazole and pyrimidine ring system with various substituents that enhance its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | 4-Methoxyphenyl, 3,5-Dimethyl, Morpholine |
Pharmacological Effects
Compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of pharmacological effects including:
- Antitumor Activity : Some derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as the PI3K pathway, which is crucial for cell survival and proliferation .
- Anti-inflammatory Properties : These compounds may also possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antiviral Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiviral properties in vitro .
The biological activity of This compound is largely attributed to its ability to interact with specific receptors and enzymes. For instance:
- PI3 Kinase Inhibition : This compound has been identified as an inhibitor of PI3 kinase activity, which is implicated in various oncological and inflammatory conditions .
Case Studies
- Antitumor Efficacy Study : A study evaluated the antitumor effects of similar pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Activity Assessment : In a model of acute inflammation, compounds related to this structure reduced edema significantly compared to control groups, suggesting a strong anti-inflammatory potential .
Comparative Analysis with Related Compounds
A comparative analysis of related compounds highlights variations in biological activities based on structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | Morpholine at position 7 | Antitumor activity |
| 2-Methylpyrazolo[1,5-a]pyrimidine | Methyl substitution at position 2 | Antiviral properties |
| 3-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 3 | Anti-inflammatory effects |
Q & A
Q. What synthetic strategies are effective for preparing pyrazolo[1,5-a]pyrimidine derivatives?
A one-pot, ultrasound-assisted method using enaminones and formylated substrates in aqueous KHSO4 enables regioselective synthesis. Ultrasound irradiation enhances reaction rates via cavitation, generating transient micro-reactors (~5000°C, 1000 atm) that improve yields (e.g., 70–85%) and purity . X-ray crystallography confirms regioselectivity, as shown for 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (triclinic, space group P-1, R1 = 0.0486) .
Q. How can structural characterization of this compound be performed?
Single-crystal X-ray diffraction is critical for resolving bond-length anomalies and π-electron delocalization patterns. For example, in cyclopenta[g]pyrazolo[1,5-a]pyrimidines, N1–C2 bond lengths (formally double bonds) resemble single bonds (C3A–N4, C8A–N8B), suggesting restricted π-delocalization akin to naphthalene . Hydrogen-bonded chains (C–H⋯N or C–H⋯π) and puckered carbocyclic rings (Q = 0.3–0.5 Å, θ ≈ 36°) are also observed .
Q. What are common biological targets for pyrazolo[1,5-a]pyrimidines?
These compounds often target kinases (e.g., TRK inhibitors for cancer) and purine-metabolizing enzymes due to structural mimicry. Modifications at position 7 (e.g., morpholin-4-yl, trifluoromethyl) enhance binding affinity and selectivity .
Advanced Research Questions
Q. How do substituents at position 7 influence bioactivity and pharmacokinetics?
Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability and target engagement. For instance, 7-(trifluoromethyl) derivatives exhibit enhanced antitrypanosomal activity by disrupting purine salvage pathways . Morpholin-4-yl groups enhance solubility and modulate kinase inhibition via hydrogen bonding with ATP-binding pockets .
Q. How can contradictions in X-ray crystallographic data be resolved?
Discrepancies in bond lengths (e.g., N1–C2 vs. C3A–N4) arise from π-electron delocalization limitations. Density functional theory (DFT) calculations or resonance analysis can validate experimental observations. For example, bond fixation in pyrimidine rings aligns with localized π-systems, resembling naphthalene .
Q. What methodologies optimize regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?
Catalyst-controlled reactions (e.g., silylformamidine in benzene) enable selective functionalization at position 7. In one study, methyl 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate was synthesized with >90% regioselectivity, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR .
Q. How do hydrogen-bonding patterns affect solid-state packing and solubility?
C–H⋯N bonds in 2-(4-methoxyphenyl) derivatives form chains, while π-stacking interactions create sheets, reducing solubility. Substituting 4-methoxyphenyl with halogenated aryl groups (e.g., Cl, Br) increases hydrophobicity but may improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
